Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Antiviral drug synthesis Favipiravir intermediates Process chemistry

This compound is the explicit Intermediate (II) in the patented favipiravir (T-705) synthesis route (EP 1112743 / WO 0010569). The C6 bromine provides a regioselective cross-coupling handle for Pd-catalyzed amination to install the 6-amino group; the C2 methyl ester enables direct carboxamide formation with NH₃/MeOH; and the C3 methoxy group undergoes late-stage O-demethylation to yield the requisite 3-hydroxy pharmacophore. Structural analogs lacking these orthogonal handles are unsuitable substitutes. Additionally serves as Favipiravir Impurity 4 reference standard for HPLC/LC-MS impurity profiling.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
CAS No. 259794-06-4
Cat. No. B1648378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-methoxypyrazine-2-carboxylate
CAS259794-06-4
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1C(=O)OC)Br
InChIInChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
InChIKeyYWGAPWVOZUZZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS 259794-06-4): A Patent-Specified Intermediate for Favipiravir-Class Antiviral Agents and Pyrazine-Based Kinase Inhibitors


Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS 259794-06-4) is a trisubstituted pyrazine derivative containing a C6 bromine atom, a C3 methoxy group, and a C2 methyl carboxylate ester (C₇H₇BrN₂O₃; MW 247.05) . The compound is a documented key intermediate in the multi-step synthesis of favipiravir (T-705), an RNA-dependent RNA polymerase (RdRP) inhibitor with broad-spectrum antiviral activity [1][2]. Its synthetic preparation from methyl 3-amino-6-bromopyrazine-2-carboxylate via diazotization-alcoholysis (NaNO₂/H₂SO₄ followed by MeOH reflux) is explicitly disclosed in the patent literature, with representative yields and full experimental procedures reported [3].

Why Methyl 6-bromo-3-methoxypyrazine-2-carboxylate Cannot Be Substituted with Other Bromopyrazine Analogs in Favipiravir-Derived Syntheses


Substitution of methyl 6-bromo-3-methoxypyrazine-2-carboxylate with other bromopyrazine analogs is precluded by three specific structural constraints. First, the 3-methoxy group is not merely a spectator substituent but serves as the site for subsequent O-demethylation to generate the 3-hydroxy pharmacophore required in the final favipiravir scaffold [1][2]; analogs lacking this methoxy moiety (e.g., methyl 6-bromopyrazine-2-carboxylate, CAS 40155-34-8) cannot access the requisite hydroxyl functionality . Second, the C6 bromine provides the regioselective cross-coupling handle for installing the amino group via Buchwald-Hartwig amination or benzophenone imine Pd-catalyzed coupling, which is fully documented in the patent sequence converting this intermediate to 6-amino-3-methoxy-2-pyrazinecarboxylate [3][4]. Third, analogs bearing additional ring substituents (e.g., methyl 6-bromo-5-methylpyrazine-2-carboxylate, CAS 1166827-91-3) introduce an extra methyl group that permanently alters the substitution pattern and precludes further elaboration to the unsubstituted favipiravir core [5].

Quantitative Differentiation of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate Against Structural Analogs: A Comparative Evidence Assessment for Procurement Decisions


Patent-Specified Synthetic Utility as Favipiravir Intermediate: Comparative Yield Data

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (II) is explicitly disclosed and characterized as a required intermediate in the favipiravir synthetic route described in EP 1112743 and WO 0010569 [1][2]. In the documented sequence, this intermediate is prepared from methyl 3-amino-6-bromopyrazine-2-carboxylate (I) with a reported 6-step overall yield of 22.3% from 3-aminopyrazine-2-carboxylic acid . The alternative 3-hydroxy-6-bromo isomer route is not specified in these patents and would require divergent synthetic access. The 3-methoxy intermediate enables the precise sequence of (i) C6 amino introduction, (ii) C2 carboxamide formation, and (iii) C3 O-demethylation required for the final favipiravir pharmacophore [2][3].

Antiviral drug synthesis Favipiravir intermediates Process chemistry

Structural Differentiation vs. Methyl 6-bromo-5-methylpyrazine-2-carboxylate: C5 Methyl vs. C3 Methoxy Substitution Pattern

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (C₇H₇BrN₂O₃; MW 247.05) contains a C3 methoxy group and an unsubstituted C5 position . In contrast, methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS 1166827-91-3; C₇H₇BrN₂O₂; MW 231.05) bears a C5 methyl group and lacks any oxygen functionality at C3 [1]. The presence of the C3 methoxy group in the target compound enables downstream O-demethylation to the 3-hydroxy favipiravir pharmacophore—a transformation not accessible from the C5-methyl analog [2]. Additionally, the C5-unsubstituted nature of the target compound preserves the 5-position for potential further functionalization in drug discovery SAR campaigns targeting kinase inhibitors or other pyrazine-based scaffolds [3].

Structure-activity relationships Pyrazine building blocks Medicinal chemistry

Reactivity Profile: Dual Functional Handles Enable Sequential Chemoselective Elaboration

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate provides two chemically orthogonal reactive sites in a single intermediate: (i) the C6 bromine atom serves as an electrophilic site for Pd-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination with benzophenone imine to install the C6 amino group (documented in US2003/130213 A1 using Pd₂(dba)₃/(S)-BINAP/NaOtBu in toluene) [1]; and (ii) the C2 methyl carboxylate enables chemoselective transformation to the corresponding carboxamide via treatment with NH₃(g) in MeOH without perturbing the C3 methoxy or C6 bromine functionalities [2]. The orthogonal reactivity of these two handles permits sequential elaboration without protecting group manipulations [3]. In contrast, methyl 6-bromopyrazine-2-carboxylate (CAS 40155-34-8) lacks the C3 methoxy group and therefore cannot undergo the critical O-demethylation step required for favipiravir .

Cross-coupling Nucleophilic aromatic substitution Chemoselective synthesis

Commercial Availability and Specification Profile: Quantified Purity and Price Benchmarks

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is commercially available from multiple suppliers with verified purity specifications and pricing . At the 1 g scale, the compound is available at £353.00 (Fluorochem, 98% purity) . Physical property data are consistently reported across multiple authoritative sources: density 1.6±0.1 g/cm³, boiling point 295.7±35.0 °C at 760 mmHg, and calculated LogP values ranging from 1.14 to 1.87 . The compound is also identified as Favipiravir Impurity 4, establishing its relevance in pharmaceutical quality control workflows [1].

Chemical procurement Building blocks Supply chain

Validated Application Scenarios for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate in Antiviral Drug Synthesis and Pyrazine SAR Campaigns


Favipiravir and Favipiravir-Analog Synthesis: Following the Patent-Validated Route

Procurement of methyl 6-bromo-3-methoxypyrazine-2-carboxylate is indicated for synthetic chemistry teams engaged in the multi-step synthesis of favipiravir (T-705) or structurally related 6-fluoro-3-hydroxy-2-pyrazinecarboxamide antiviral agents. The compound is the explicit Intermediate (II) in the patent route disclosed in EP 1112743 and WO 0010569 [1]. The documented sequence utilizes the C6 bromine for Pd-catalyzed amination to install the 6-amino group, the C2 methyl ester for carboxamide formation with NH₃/MeOH, and the C3 methoxy for late-stage O-demethylation with NaI/TMSCl to yield the requisite 3-hydroxy pharmacophore [2][3].

Synthesis of 3,6-Disubstituted Pyrazine-2-Carboxamide Libraries for Kinase and Antiviral SAR

This intermediate is suitable for medicinal chemistry groups building focused libraries of 3,6-disubstituted pyrazine-2-carboxamides. The C6 bromine serves as a versatile cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, enabling systematic variation of the C6 substituent while preserving the C3 methoxy group for later modification or as a fixed pharmacophore element [1]. The compound is documented in the Toyama Chemical patent family (US2003/130213 A1) as a progenitor to a broader class of antiviral pyrazine carboxamide derivatives [2].

Pharmaceutical Quality Control and Impurity Profiling of Favipiravir API

Analytical chemistry and quality control laboratories should procure methyl 6-bromo-3-methoxypyrazine-2-carboxylate for use as a reference standard in favipiravir impurity profiling. The compound is commercially identified and sold as Favipiravir Impurity 4 [1]. Its presence or absence can be monitored via HPLC or LC-MS methods during favipiravir API batch release testing and stability studies. The compound's distinct retention characteristics and mass spectral signature (m/z 247.05 [M+H]⁺) enable unambiguous identification relative to other process-related impurities [2].

Synthetic Methodology Development: Orthogonal Functionalization of Halogenated Methoxypyrazines

Methodology-focused synthetic organic chemistry groups investigating chemoselective functionalization of halogenated N-heterocycles may select methyl 6-bromo-3-methoxypyrazine-2-carboxylate as a model substrate. The compound presents a well-defined system for studying relative reaction rates of nucleophilic aromatic substitution at C6 versus ester hydrolysis at C2, and for optimizing Pd-catalyzed cross-coupling conditions on electron-deficient pyrazine cores [1]. Its commercial availability in multi-gram quantities (up to 5 g from Fluorochem) supports larger-scale method optimization and substrate scope studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.